REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[CH2:15]([O:17][C:18]1[CH:19]=[C:20]([C@H:26]([NH2:32])[CH2:27][S:28]([CH3:31])(=[O:30])=[O:29])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25])[CH3:16]>C(O)(=O)C>[NH2:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[NH2:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:4]2[C:3]=1[C:8](=[O:9])[N:32]([C@@H:26]([C:20]1[CH:21]=[CH:22][C:23]([O:24][CH3:25])=[C:18]([O:17][CH2:15][CH3:16])[CH:19]=1)[CH2:27][S:28]([CH3:31])(=[O:30])=[O:29])[C:5]2=[O:7]
|
Name
|
71B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=O)OC2=O)=CC=C1OC
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)[C@@H](CS(=O)(=O)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with water and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(C(=O)OC2=O)=CC=C1OC
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1OC)=O)[C@H](CS(=O)(=O)C)C1=CC(=C(C=C1)OC)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |